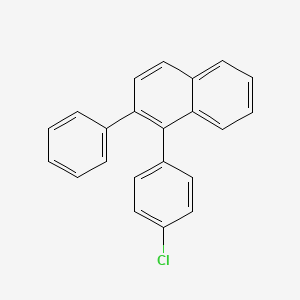

1-(4-Chlorophenyl)-2-phenylnaphthalene

Beschreibung

Theoretical Underpinnings of Polycyclic Aromatic Hydrocarbons in Organic Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org These molecules, which can be planar or curved, are a cornerstone of organic chemistry, providing a rich field for studying aromaticity and chemical reactivity. rsc.org The electronic structure of PAHs, governed by the delocalization of π-electrons across the fused ring system, is central to their properties. youtube.com According to Hückel's rule, the planar, bicyclic structure of naphthalene (B1677914), the simplest PAH, contains 10 π-electrons, classifying it as an aromatic compound. ijpsjournal.com

The reactivity of PAHs is complex and highly dependent on their specific molecular topology. Theoretical models, such as those based on molecular electrostatic potential (MESP), help to distinguish electron-dense regions within the molecule, which are crucial for predicting their chemical behavior. nih.gov The interplay between the strain of the molecular framework and electronic interactions determines the barriers to chemical reactions. rsc.org This theoretical framework is essential for understanding the behavior of PAHs in various chemical transformations and for designing new functional molecules.

Naphthalene Scaffolds as Foundational Units in Advanced Chemical Systems

The naphthalene unit is more than just a simple PAH; it serves as a critical building block, or scaffold, in the design of more complex chemical systems. ijpsjournal.com Its rigid and planar structure, combined with its well-defined electronic properties, makes it an ideal core for constructing molecules with specific functions. Many PAHs based on naphthalene exhibit interesting and tunable optical and electrochemical properties, which are highly valuable in materials science for applications such as organic field-effect transistors, light-emitting diodes, and solar cells. rsc.org

Furthermore, the naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity. ijpsjournal.com The ability to modify the naphthalene core at its various positions allows chemists to fine-tune the properties of the resulting molecules. For instance, the introduction of different substituents can alter a compound's solubility, metabolic stability, and interaction with biological targets. nih.gov This versatility has led to the development of a wide array of naphthalene derivatives with applications ranging from antiviral agents to organocatalysts. nih.govacs.org

The Emerging Field of Substituted Diarylnaphthalenes in Contemporary Chemical Research

Building upon the foundational naphthalene scaffold, the field of substituted diarylnaphthalenes has gained considerable traction. This class of compounds features two aryl (aromatic ring) groups attached to the naphthalene core. The introduction of these aryl substituents dramatically influences the molecule's three-dimensional structure and electronic properties. acs.org

Researchers are particularly interested in how the nature and position of these aryl groups can be used to modulate the molecule's characteristics. For example, attaching phenyl or other aryl groups can induce a helical twist in the otherwise planar naphthalene structure, which in turn impacts the optical and electronic properties of the molecule. acs.org This strategy of substitution is a powerful tool for creating novel functional materials and molecular probes. Arylnaphthalene derivatives are not only found in natural products with significant biological activities but are also crucial intermediates in the synthesis of complex molecules. nih.gov The development of efficient synthetic methods to create these substituted systems, such as palladium-catalyzed cross-coupling reactions, is an active area of research. rsc.org

Specific Focus: The 1-(4-Chlorophenyl)-2-phenylnaphthalene Derivative and its Relevance

Within the broad class of diarylnaphthalenes, this compound serves as a specific example for academic study. This compound features a phenyl group at the 2-position and a chlorophenyl group at the 1-position of the naphthalene ring. The presence and positioning of these distinct aryl groups—one with an electron-withdrawing chlorine atom and one without—create an asymmetric electronic environment on the naphthalene scaffold.

This specific substitution pattern makes it a valuable compound for investigating the effects of electronic asymmetry on the properties of diarylnaphthalene systems. While detailed research applications for this exact molecule are not extensively documented in publicly available literature, its structure is representative of the types of compounds synthesized to probe fundamental chemical principles or to serve as building blocks for more complex functional materials. The synthesis of such diarylnaphthalenes often involves multi-step processes, potentially utilizing intermediates derived from compounds like styrene (B11656) oxides or through coupling reactions involving organometallic reagents. rsc.orggoogle.com

Below is a table of the key chemical properties for this compound.

| Property | Value |

| Molecular Formula | C22H15Cl |

| IUPAC Name | This compound |

| Exact Mass | 326.08 g/mol |

| Structure | A naphthalene core with a phenyl group at position 2 and a 4-chlorophenyl group at position 1. |

This data is compiled from standard chemical databases and represents calculated or predicted values.

The study of this compound and its analogues contributes to the broader understanding of structure-property relationships in polycyclic aromatic systems, which is essential for the rational design of new materials and chemical entities.

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H15Cl |

|---|---|

Molekulargewicht |

314.8 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-2-phenylnaphthalene |

InChI |

InChI=1S/C22H15Cl/c23-19-13-10-18(11-14-19)22-20-9-5-4-8-17(20)12-15-21(22)16-6-2-1-3-7-16/h1-15H |

InChI-Schlüssel |

IELIBYLJCNTEND-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Approaches to 1 4 Chlorophenyl 2 Phenylnaphthalene and Analogues

Retrosynthetic Disconnections of the 1-(4-Chlorophenyl)-2-phenylnaphthalene Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. rsc.org For a complex structure like this compound, several disconnections can be proposed, which in turn suggest different forward synthetic strategies.

Two primary retrosynthetic approaches are evident:

Disconnection of Aryl-Naphthalene Bonds: The most straightforward disconnections are the carbon-carbon single bonds connecting the 4-chlorophenyl group at the C1 position and the phenyl group at the C2 position to the naphthalene (B1677914) core. This approach simplifies the target molecule into a naphthalene scaffold and two separate aryl components. These disconnections point toward transition-metal-catalyzed cross-coupling reactions as the key forward synthetic step. For instance, a 1-halo-2-phenylnaphthalene could be coupled with a (4-chlorophenyl)boronic acid (or vice-versa) via a Suzuki-Miyaura reaction.

Disconnection of the Naphthalene Ring: A more convergent approach involves the disconnection of the bonds that form the naphthalene ring itself. This strategy aims to construct the substituted aromatic system from non-aromatic or single-ring aromatic precursors. A formal [4+2] cycloaddition or annulation is a powerful tool in this regard. This disconnection suggests a forward synthesis involving the reaction of a four-carbon (C4) synthon and a two-carbon (C2) synthon. For example, an arylacetaldehyde derivative could react with an alkyne in a benzannulation reaction to form the substituted naphthalene core in a single, highly efficient step. researchgate.net

These distinct retrosynthetic pathways form the basis for the specific synthetic methodologies discussed in the following sections.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Aryl-Naphthalene Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, making them ideal for the synthesis of diarylnaphthalene structures.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a premier method for constructing biaryl linkages. nih.gov For the synthesis of this compound, a Suzuki-Miyaura strategy could be implemented sequentially. For instance, a chemoselective coupling could be performed on a dihalonaphthalene precursor. Research has shown that in substrates like 2-bromo-1-(trifluoromethanesulfonyloxy)naphthalene, the Suzuki-Miyaura reaction proceeds with high chemoselectivity, favoring reaction at the bromide position over the triflate. researchgate.net This allows for the stepwise and controlled introduction of different aryl groups.

The efficiency of the Suzuki-Miyaura coupling is influenced by the electronic nature of the substituents on the coupling partners. Studies on the synthesis of 1-arylnaphthalenes have shown that aryl rings with electron-donating substituents tend to give higher yields, highlighting the importance of the transmetalation step in the catalytic cycle. researchgate.net The synthesis of sterically hindered biaryls, such as those with substituents at the ortho-position, has also been achieved using specialized phosphine (B1218219) ligands that promote the reaction. nih.gov

Below is a table summarizing typical conditions used in Suzuki-Miyaura reactions for the synthesis of related diarylnaphthalene compounds.

| Aryl Halide/Triflate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd2(dba)3 | S-Phos | K3PO4 | THF | Up to 99% | beilstein-journals.org |

| Aryl Chloride | Arylboronic Acid | Pd(OAc)2 | PCy3/NHC | K3PO4 | Toluene/H2O | High | nih.gov |

| Aryl Triflate | Potassium Aryltrifluoroborate | Pd(OAc)2 | - (Ligandless) | - | - | Good | nih.gov |

| 2-Bromo-1-naphthyl Triflate | Arylboronic Acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/EtOH/H2O | 75-96% | researchgate.net |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, providing another avenue for C-C bond formation. wikipedia.org A plausible, though less direct, route to the 1,2-diarylnaphthalene framework could involve an intramolecular Heck reaction. For example, a suitably substituted vinyl halide could be coupled with an alkene tethered to the same molecule to form one of the rings of the naphthalene system. Intramolecular Heck reactions are often more efficient and offer better regioselectivity and stereoselectivity compared to their intermolecular counterparts. libretexts.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, and base is crucial for the success of the reaction. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often used with bases like triethylamine (B128534) or sodium acetate. wikipedia.orgyoutube.com While the direct intermolecular coupling of two aryl fragments is not the primary application of the Heck reaction, it can be used to synthesize precursors, for instance, by arylating an alkene that is subsequently used in a cyclization reaction. nih.gov

The combination of palladium and copper catalysts can enable unique reactivity in cross-coupling reactions. The Stille coupling, which pairs an organotin reagent with an organic halide, is often promoted by copper(I) salts, particularly in the coupling of sterically demanding substrates. Research into the synthesis of highly constrained 1,8-diarylnaphthalenes demonstrated that CuO-promoted Stille cross-couplings were effective. nih.gov In these cases, various palladium catalysts were screened, but the addition of a copper promoter was key to achieving the desired transformation. nih.gov

Another important Pd/Cu co-catalyzed reaction is the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. While not a direct route to the final aryl-naphthalene bond, this reaction is invaluable for synthesizing alkyne intermediates, which can then undergo annulation reactions to form the naphthalene core, as will be discussed in the next section.

Cycloaddition and Annulation Reactions for Naphthalene Ring Formation

Building the naphthalene ring from acyclic or monocyclic precursors is a highly convergent and elegant strategy for accessing polysubstituted naphthalenes.

A powerful and modern method for constructing substituted naphthalenes is the Brønsted acid-catalyzed benzannulation reaction. Specifically, triflimide (HNTf2) has been shown to be a highly effective metal-free catalyst for the reaction between phenylacetaldehydes and alkynes at room temperature. acs.orgnih.gov This reaction proceeds with excellent regioselectivity to produce a wide variety of functionalized naphthalenes in good to moderate yields (41-78%). acs.orgnih.gov

To synthesize this compound, one could envision the HNTf2-catalyzed reaction between 2-(4-chlorophenyl)acetaldehyde and diphenylacetylene. The proposed catalytic cycle involves the activation of the aldehyde by the strong Brønsted acid HNTf2, followed by reaction with the alkyne to initiate the cyclization and dehydration cascade that ultimately forms the aromatic naphthalene ring. nih.gov The reaction conditions are mild, typically requiring 15 mol% of HNTf2 in a solvent like dichloroethane (DCE) at room temperature. researchgate.net This method demonstrates high functional group tolerance and has been successfully applied to the synthesis of halogen-substituted naphthalenes, which can be used for further functionalization. researchgate.netresearchgate.net

The table below details the scope of the HNTf2-catalyzed benzannulation for producing various substituted naphthalenes.

| Aldehyde Partner | Alkyne Partner | Catalyst Loading | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenylpropionaldehyde | 1-Phenyl-1-propyne | 15 mol % | Room Temp. | 70% | acs.org |

| 2-(p-Tolyl)propionaldehyde | 1-Phenyl-1-propyne | 15 mol % | Room Temp. | 78% | researchgate.net |

| 2-(4-Methoxyphenyl)propionaldehyde | 1-Phenyl-1-propyne | 15 mol % | Room Temp. | 69% | researchgate.net |

| 2-Phenylpropionaldehyde | Diphenylacetylene | 15 mol % | Room Temp. | 46% | researchgate.net |

| 2-Phenylpropionaldehyde | 1-(p-Tolyl)-1-propyne | 15 mol % | Room Temp. | 66% | researchgate.net |

| 2-Phenylacetaldehyde | 1-Chloro-4-ethynylbenzene | 15 mol % | Room Temp. | 43% | researchgate.net |

Synthesis of 2-Phenylnaphthalenes from Styrene (B11656) Oxides

One efficient approach to synthesizing 2-phenylnaphthalene (B165426) derivatives involves the dimerization and subsequent cyclization of styrene oxides or their corresponding diols. researchgate.netrsc.org Lewis and Brønsted acids have been shown to effectively catalyze this transformation. researchgate.netrsc.org

A metal-free protocol utilizes 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent to promote the homodimerization of 1-phenylethane-1,2-diols, which can be derived from styrene oxides. This method proceeds under mild conditions. Mechanistic studies, including in situ IR experiments, suggest that the reaction pathway involves the initial formation of phenylacetaldehyde (B1677652), which then undergoes a [4+2] Diels-Alder type reaction followed by dehydration to yield the 2-phenylnaphthalene product. researchgate.net To synthesize the target molecule, this compound, this method would require a mixed-dimerization approach, starting with appropriately substituted styrene oxides, namely 4-chlorostyrene (B41422) oxide and styrene oxide, which would present challenges in controlling selectivity.

Another variation employs the recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), which acts as both a catalyst and a solvent. rsc.org This method efficiently produces 2-phenylnaphthalene and its derivatives from styrene oxides in excellent yields and demonstrates high atom economy. rsc.org The ionic liquid can be recycled for several consecutive cycles without a significant loss in activity. rsc.org

A process for producing 2-phenylnaphthalene from linear styrene dimer by passing it over a metallic oxide dehydrogenation catalyst at temperatures above 500°C has also been patented. google.com

Table 1: Synthesis of 2-Phenylnaphthalenes from Styrene Derivatives

| Starting Material | Catalyst/Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|

| 1-Phenylethane-1,2-diols | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Metal-free, mild conditions, proceeds via phenylacetaldehyde intermediate. | Good | researchgate.net, |

| Styrene Oxides | [HNMP]⁺HSO₄⁻ (ionic liquid) | Dual catalyst/solvent, recyclable, high atom economy. | Excellent | rsc.org |

| Linear Styrene Dimer | Metallic Oxide Dehydrogenation Catalyst | High temperature (>500°C) dehydrocyclization. | High | google.com |

Radical-Mediated Arylation Pathways for Naphthalene Derivatives

Radical arylation reactions offer a powerful strategy for forming carbon-carbon bonds and are particularly useful for synthesizing highly substituted aromatic compounds. researchgate.net These reactions often proceed under mild conditions with high functional group tolerance. researchgate.netrsc.org

A mild and efficient method for generating aryl radicals involves the reaction of aryl hydrazines with a catalytic amount of molecular iodine in the open air. nih.govacs.org This metal- and base-free approach operates at a moderate temperature (40 °C) in trifluoroethanol (TFE). acs.org The generated aryl radicals can be trapped by 1,4-naphthoquinones to produce a variety of 2- or 3-arylated-1,4-naphthoquinones in moderate to excellent yields. nih.govacs.org The proposed mechanism involves the oxidation of hydroiodic acid (generated in the reaction) back to molecular iodine by air, thus completing the catalytic cycle. acs.org

To apply this to the synthesis of this compound, one could envision a multi-step sequence starting with the arylation of a naphthoquinone. For instance, reacting 1,4-naphthoquinone (B94277) with phenylhydrazine (B124118) could yield 2-phenyl-1,4-naphthoquinone. A subsequent radical arylation with 4-chlorophenylhydrazine (B93024) would be needed, followed by reduction of the quinone moiety and deoxygenation to arrive at the final naphthalene core. The regioselectivity of the second arylation would be a critical factor to control.

Diaryliodonium(III) salts are excellent aryl-transfer reagents. nih.govresearchgate.net A novel, one-pot double arylation of 2-naphthols has been developed using these salts under base-free conditions. nih.govfrontiersin.orgnih.govresearchgate.net The reaction is initiated by the generation of naphthyl radicals from 2-naphthol (B1666908) derivatives using the tetramethylpiperidinyl radical (TMP•). nih.govfrontiersin.org The resulting C-centered naphthyl radical reacts chemoselectively with a diaryliodonium(III) salt to form a C-C bond. nih.govresearchgate.netfrontiersin.org Subsequently, the O-centered radical (in resonance with the C-centered radical) reacts with a second equivalent of the diaryliodonium salt to form an O-aryl bond, leading to a doubly arylated product. nih.govfrontiersin.org

For the synthesis of this compound, this method would need significant adaptation. One would start with 2-naphthol and sequentially introduce the phenyl and 4-chlorophenyl groups. This would likely require two different diaryliodonium salts, such as diphenyliodonium (B167342) triflate and bis(4-chlorophenyl)iodonium triflate. The process would first involve C1-arylation, followed by modification of the C2-hydroxyl group and its eventual removal. For example, after C1 arylation, the resulting 1-aryl-2-naphthol could be converted to a triflate, which could then undergo a Suzuki or similar cross-coupling reaction to introduce the second aryl group at the C2 position. One reported example demonstrates the synthesis of 1,3-bis(4-chlorophenyl)-2-(4-chlorophenoxy)naphthalene, highlighting the potential for multiple arylations. frontiersin.org

Table 2: Radical-Mediated Arylation Strategies

| Method | Aryl Source | Substrate | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Naphthoquinone Arylation | Aryl Hydrazines | 1,4-Naphthoquinones | Catalytic I₂, Air, TFE, 40°C | nih.gov, acs.org |

| One-Pot Double Arylation | Diaryliodonium(III) Salts | 2-Naphthols | TMP• (radical initiator), Base-free | nih.gov, frontiersin.org, nih.gov, researchgate.net |

Intramolecular Cyclization and Condensation Routes

Intramolecular cyclization is a classic and powerful strategy for constructing cyclic systems, including the naphthalene framework.

While not a direct synthesis of naphthalenes, base-catalyzed intramolecular cyclization is a fundamental synthetic tool demonstrated in the formation of various heterocyclic systems, which can be conceptually analogous. For instance, the synthesis of 3,4-dihydro-2H- nih.govnih.govthiazino[3,2-a]benzimidazole involves the intramolecular heterocyclization of an alkylated benzimidazole-thione. researchgate.net This type of reaction, often a Friedel-Crafts alkylation or a related condensation, relies on the generation of a reactive intermediate that attacks an adjacent aromatic ring to form a new six-membered ring. researchgate.net

Applying this logic to the synthesis of this compound, one could design a precursor like 1-(4-chlorophenyl)-2-phenyl-4-aryl-butane or a related ketone/alcohol. An acid- or base-catalyzed intramolecular cyclization (a cyclialkylation) could then be used to form the second aromatic ring of the naphthalene system. nih.gov The success of such a route would depend heavily on the synthesis of the acyclic precursor and the regioselectivity of the final ring-closing step.

Multi-Component Reactions and Cascade Processes for Naphthalene Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, building the molecular skeleton with high bond-forming efficiency. rsc.orgacs.org

One novel three-component reaction for the synthesis of polysubstituted naphthalenes involves the reaction of arynes, β-keto sulfones, and Michael-type acceptors. acs.org This process forms four new carbon-carbon bonds in one pot. The proposed cascade involves a sequence of nucleophilic attack on the aryne, intramolecular substitution, Michael addition, and finally, a ring-closure/elimination to form the naphthalene ring. acs.org To synthesize this compound using this MCR, one would need to select the appropriate aryne, a phenyl-substituted β-keto sulfone, and a Michael acceptor that leads to the desired 4-chlorophenyl substituent.

Another powerful strategy is the ruthenium-catalyzed three-component tandem reaction of naphthalenes, olefins, and alkyl bromides. rsc.org This method allows for the modular and concise synthesis of complex, multifunctional naphthalenes with high chemo- and site-selectivity. rsc.org While this is a functionalization rather than a de novo synthesis, it showcases the power of cascade processes. Other methods include the Diels-Alder reaction of 2-pyrones with arynes to give multisubstituted naphthalenes and the platinum-catalyzed hydroarylation of aryl enynes. rsc.orgacs.org The development of a specific MCR or cascade process for this compound would require careful design of the starting components to ensure the correct assembly of the final substituted naphthalene core.

Regioselectivity and Stereoselectivity in the Synthesis of Arylated Naphthalenes

The precise control of regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with a high degree of accuracy. In the context of arylated naphthalenes, such as this compound, these principles govern the specific placement of aryl substituents on the naphthalene core and their spatial orientation, respectively. The methodologies employed to achieve this control are often sophisticated, relying on a deep understanding of reaction mechanisms and the subtle interplay of steric and electronic factors.

The synthesis of unsymmetrically substituted biaryls, including 1,2-diarylnaphthalenes, has been significantly advanced by the advent of transition-metal-catalyzed cross-coupling reactions. manchester.ac.ukresearchgate.net Among these, the Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile tool, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. nih.govlibretexts.org The fundamental catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.com

The regioselective synthesis of a 1,2-diarylnaphthalene like this compound necessitates a strategy that can differentiate between the C1 and C2 positions of the naphthalene scaffold. A common and effective approach involves the sequential cross-coupling of a dihalo- or halo(triflyloxy)naphthalene precursor. For instance, starting with a 1,2-dihalonaphthalene, a first Suzuki-Miyaura coupling can be performed, ideally under conditions that favor monosubstitution. The differing reactivity of various halogen atoms (I > Br > Cl) can be exploited to achieve selective initial coupling. Subsequently, a second cross-coupling reaction with a different arylboronic acid introduces the second aryl group.

The regioselectivity of the initial coupling is influenced by both electronic and steric effects. In a study on the site-selective Suzuki-Miyaura reactions of naphthoate derivatives, it was observed that the first coupling occurred preferentially at the sterically more hindered position, a selectivity attributed to the electronic influence of the ester group. researchgate.net This highlights the principle that electronic factors can override steric hindrance in directing the regiochemical outcome.

The stereoselectivity in the synthesis of arylated naphthalenes primarily pertains to the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, leading to axially chiral molecules. qub.ac.uk In the case of 1,2-diarylnaphthalenes, if the aryl groups and the naphthalene ring bear appropriate substituents that create a significant steric barrier to rotation around the C-aryl bonds, stable atropisomers can exist. For this compound, the presence of the phenyl group at C2 and the chlorine substituent on the adjacent phenyl ring can contribute to such restricted rotation.

The enantioselective synthesis of atropisomeric biaryls is a significant challenge and an active area of research. nih.gov Strategies to achieve this include the use of chiral ligands in transition-metal-catalyzed cross-coupling reactions, the employment of chiral auxiliaries, and the desymmetrization of pre-existing biaryl systems. qub.ac.uk For instance, the use of chiral phosphine ligands in palladium-catalyzed Suzuki-Miyaura couplings has been shown to induce high levels of enantioselectivity in the formation of atropisomeric biaryls. nih.gov

Furthermore, annulation strategies, where one of the aromatic rings of the biaryl system is constructed in a controlled manner, can also be employed to dictate the final axial configuration. manchester.ac.uk Diels-Alder reactions followed by aromatization represent a powerful method for the stereoselective construction of highly substituted naphthalenes. nih.gov

The following interactive data tables summarize key aspects of regioselectivity and stereoselectivity in the synthesis of arylated naphthalenes based on established principles.

Table 1: Factors Influencing Regioselectivity in Sequential Suzuki-Miyaura Cross-Coupling of Dihalonaphthalenes

| Factor | Description | Expected Outcome for 1,2-Dihalonaphthalene |

| Leaving Group | The reactivity of the carbon-halogen bond (C-I > C-Br > C-Cl). | In a 1-bromo-2-iodonaphthalene, the first coupling will preferentially occur at the C2 position. |

| Steric Hindrance | The steric bulk of the catalyst, ligands, and substrates can influence the site of reaction. | Generally, coupling is favored at the less sterically hindered position. For a 1,2-disubstituted naphthalene, the C2 position is often less hindered. |

| Electronic Effects | Electron-withdrawing or -donating groups on the naphthalene ring can alter the electron density at different positions, influencing the rate of oxidative addition. | An electron-withdrawing group can activate a specific position towards oxidative addition, potentially overriding steric effects. researchgate.net |

| Reaction Conditions | The choice of catalyst, ligand, base, and solvent can fine-tune the selectivity. | Milder conditions may favor selective monocoupling. |

Table 2: Strategies for Stereoselective Synthesis of Atropisomeric Diarylnaphthalenes

| Strategy | Description | Example Application |

| Chiral Ligands | Use of enantiopure ligands (e.g., BINAP, phosphoramidites) in transition-metal-catalyzed cross-coupling reactions to induce asymmetry. nih.gov | Palladium-catalyzed Suzuki-Miyaura coupling of a naphthyl boronic acid with an aryl halide in the presence of a chiral phosphine ligand. |

| Chiral Auxiliaries | A chiral moiety is temporarily attached to one of the coupling partners to direct the stereochemical outcome of the C-C bond formation. | A chiral alcohol can be used to form a chiral boronic ester, which then undergoes a diastereoselective cross-coupling reaction. |

| Dynamic Kinetic Resolution | A racemic mixture of rapidly equilibrating atropisomeric starting materials is converted to a single enantiomer of the product using a chiral catalyst. | Catalytic asymmetric synthesis of axially chiral biaryls from prochiral or racemic precursors. |

| Annulation Reactions | Construction of one of the aromatic rings using a chiral catalyst or substrate to control the final atropisomeric configuration. manchester.ac.uknih.gov | Asymmetric Diels-Alder reaction to form a chiral dihydro-naphthalene precursor, followed by aromatization. |

Spectroscopic Data for this compound Not Currently Available

A thorough and extensive search for experimental spectroscopic data for the compound This compound has concluded that the specific information required to detail its advanced spectroscopic characterization is not publicly available at this time. Efforts to locate ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), and Raman spectra for this exact molecule within scientific literature and chemical databases have been unsuccessful.

The investigation sought to gather primary data to construct a detailed analysis covering the following areas:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including proton (¹H) and carbon (¹³C) chemical shifts, and an examination of through-bond and through-space correlations using two-dimensional techniques such as COSY, HSQC, HMBC, and NOESY.

Vibrational Spectroscopy: Focused on identifying characteristic Infrared (IR) absorption bands and conducting a full vibrational analysis using both IR and Raman spectroscopy to correlate spectral features with the molecule's structural components.

While spectral data for related compounds—including isomers like 1-(4-chlorophenyl)-4-phenylnaphthalene (B8263502) and parent structures such as 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene—are accessible, this information is not sufficient to generate a scientifically accurate and non-speculative article that focuses solely on this compound, as per the specified requirements.

The creation of a scientifically rigorous article necessitates actual experimental data for the target compound. Without access to these foundational spectra, a detailed and accurate elucidation of its structural and spectroscopic properties cannot be provided.

Computational Chemistry and Theoretical Investigations into 1 4 Chlorophenyl 2 Phenylnaphthalene

Electronic Structure Analysis and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net This technique is instrumental in predicting how a molecule will interact with other chemical species, highlighting regions that are rich or deficient in electrons. The MEP is calculated based on the total electron density and provides a map of the electrostatic potential on the molecular surface. researchgate.netnih.gov

The MEP map is color-coded to indicate different levels of electrostatic potential. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored in shades of red and orange. researchgate.net These areas have a high electron density and are often associated with lone pairs on electronegative atoms. Conversely, regions of positive potential, which are favorable for nucleophilic attack, are colored blue. researchgate.net These areas are electron-deficient, commonly found around hydrogen atoms bonded to electronegative atoms. Green and yellow areas represent regions of near-zero or intermediate potential, respectively. researchgate.net

For 1-(4-Chlorophenyl)-2-phenylnaphthalene, an MEP analysis would reveal distinct electrostatic features. The electron-rich π-systems of the naphthalene (B1677914) and phenyl rings would be expected to show negative potential, indicating their susceptibility to electrophilic attack. The chlorine atom, being highly electronegative, would create a region of significant negative potential around itself. In contrast, the hydrogen atoms on the aromatic rings would constitute areas of positive potential. Understanding this electrostatic landscape is crucial for predicting the molecule's reactivity, intermolecular interactions, and preferred sites for chemical reactions. nih.govresearchgate.net

Table 1: Interpretation of MEP Surface Colors

| Color | Potential | Electron Density | Implied Reactivity |

| Red | Most Negative | High | Site for Electrophilic Attack |

| Orange | Negative | High | Site for Electrophilic Attack |

| Yellow | Slightly Negative | Intermediate | Weak Electrophilic Interaction |

| Green | Neutral | Neutral | Van der Waals Interaction |

| Blue | Positive | Low | Site for Nucleophilic Attack |

Electric Dipole Moment Computations

The computed dipole moment is a vector quantity, possessing both magnitude (measured in Debye) and direction. For this compound, the vector would point from the electropositive aromatic framework towards the electronegative chlorine atom. The magnitude of this dipole moment influences the molecule's solubility in polar solvents and its ability to participate in dipole-dipole interactions.

Table 2: Factors Influencing the Computed Dipole Moment of this compound

| Factor | Description | Expected Contribution |

| Electronegativity of Chlorine | Chlorine is significantly more electronegative than carbon, leading to a highly polarized C-Cl bond. | Major contributor to the net dipole moment. |

| Molecular Geometry | The overall shape and symmetry of the molecule. The asymmetric arrangement of the substituted rings prevents the cancellation of bond dipoles. | Essential for a non-zero overall dipole moment. |

| Aromatic π-Systems | The delocalized electrons in the phenyl and naphthalene rings contribute to the overall electron distribution. | Modulates the magnitude and direction of the dipole moment. |

| Computational Method | The choice of theoretical level (e.g., DFT functional) and basis set can influence the calculated value. | Affects the accuracy of the computed dipole moment. |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational Study of Radical Generation and Reaction Pathways

Computational chemistry provides essential tools for investigating the formation and subsequent reactions of highly reactive species like radicals, which are often difficult to study experimentally. researchgate.net Theoretical studies, using methods such as DFT, allow for the characterization of stationary points, including intermediates and transition states, along a potential energy surface for a radical reaction. arxiv.org

For this compound, radical generation could hypothetically occur through homolytic cleavage of the C-Cl bond or a C-H bond under conditions such as high temperature or UV irradiation. A computational study would model these processes by calculating the bond dissociation energies to predict the most likely site for radical formation.

Once a radical intermediate is formed, computational analysis can map out various potential reaction pathways. researchgate.net For example, a radical centered on the phenyl ring could undergo intramolecular cyclization or intermolecular reactions, such as hydrogen atom abstraction from a solvent molecule. researchgate.net By calculating the activation energies for each potential step, researchers can determine the most favorable reaction pathway. sid.ir Deuterium labeling experiments can be used in conjunction with these computational studies to verify the proposed mechanisms. researchgate.net

Table 3: Steps in a Computational Study of a Hypothetical Radical Reaction

| Step | Objective | Computational Method |

| 1. Geometry Optimization | Determine the lowest energy structures of the reactant, radical intermediate(s), and product(s). | DFT (e.g., B3LYP) |

| 2. Bond Dissociation Energy (BDE) Calculation | Predict the most likely bond to break to form the initial radical. | Enthalpy difference calculation. |

| 3. Transition State (TS) Search | Locate the saddle point on the potential energy surface for each proposed reaction step. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar methods. |

| 4. Frequency Calculation | Confirm the nature of stationary points (minima have all real frequencies; TS has one imaginary frequency). | Vibrational frequency analysis. |

| 5. Intrinsic Reaction Coordinate (IRC) Calculation | Verify that a located transition state correctly connects the desired reactant and product. | IRC analysis. |

| 6. Energy Profile Construction | Map the relative energies of all species to visualize the reaction pathway and determine activation barriers. | Single-point energy calculations at a high level of theory. |

Modeling of Catalytic Cycles in Naphthalene Synthesis

The synthesis of substituted naphthalenes often involves transition-metal-catalyzed cross-coupling reactions. Computational modeling is a vital tool for elucidating the complex, multi-step mechanisms of these catalytic cycles. mendeley.com By using quantum chemical methods, each stage of the cycle—including oxidative addition, transmetalation, and reductive elimination—can be investigated in detail.

For instance, a hypothetical palladium-catalyzed Suzuki coupling to synthesize this compound would involve the reaction of a dihalonaphthalene with appropriate boronic acids. A computational study would model the catalyst's active species and track its transformation throughout the cycle. Researchers can optimize the geometries of all intermediates and transition states, providing a full energy profile of the reaction.

This modeling can reveal the rate-determining step, explain observed regioselectivity, and predict how changes to the ligand, substrate, or reaction conditions might affect the catalyst's efficiency and selectivity. mendeley.com Such computational insights are invaluable for optimizing existing synthetic routes and designing new, more effective catalysts for naphthalene synthesis.

Table 4: Stages of a Model Palladium-Catalyzed Cross-Coupling Cycle

| Stage | Description | Computational Focus |

| Oxidative Addition | The aryl halide (e.g., chloronaphthalene) adds to the low-valent palladium center (Pd(0)), forming a Pd(II) complex. | Geometry and energy of the transition state and resulting Pd(II) intermediate. |

| Transmetalation | The organic group from the organometallic reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing a halide. | Modeling the coordination of the boronic acid and the four-centered transition state. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. | Calculating the activation barrier for this final, product-forming step. |

| Ligand Effects | The steric and electronic properties of the phosphine (B1218219) or N-heterocyclic carbene ligands bound to the palladium. | Assessing how different ligands affect the stability and reactivity of intermediates and transition states. |

Thermodynamic and Kinetic Parameter Calculations for Organic Reactions

Computational chemistry enables the quantitative prediction of thermodynamic and kinetic parameters that govern chemical reactions. mdpi.com Thermodynamic properties such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the feasibility and position of equilibrium of a reaction. Kinetic parameters, primarily the activation energy (Ea), determine the reaction rate.

For reactions involving this compound, DFT calculations can be used to compute the energies of reactants, products, and transition states. sid.ir The Gibbs free energy of reaction (ΔG = ΔH - TΔS) indicates whether a reaction is spontaneous (ΔG < 0) or non-spontaneous (ΔG > 0) under given conditions. The activation energy is calculated as the energy difference between the reactants and the highest-energy transition state along the reaction coordinate.

These calculations are crucial for comparing different potential reaction pathways. The pathway with the lowest activation energy will be kinetically favored, while the pathway leading to the product with the lowest Gibbs free energy will be thermodynamically favored. sid.ir Studies on related compounds like 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426) have successfully used these methods to derive molar thermodynamic functions. nist.gov

Table 5: Significance of Calculated Thermodynamic and Kinetic Parameters

| Parameter | Symbol | Significance |

| Enthalpy of Reaction | ΔH | Represents the heat absorbed or released during a reaction at constant pressure. Negative values indicate an exothermic reaction. |

| Entropy of Reaction | ΔS | Represents the change in disorder or randomness of a system. Positive values indicate an increase in disorder. |

| Gibbs Free Energy of Reaction | ΔG | The ultimate determinant of reaction spontaneity. A negative value indicates a spontaneous process. |

| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. A lower Ea corresponds to a faster reaction rate. |

Correlation of Theoretical Vibrational Frequencies with Experimental Spectra

A powerful application of computational chemistry is the prediction of vibrational spectra, which can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to provide detailed structural confirmation. rsc.org DFT calculations are widely used to compute the vibrational frequencies and normal modes of a molecule in its optimized geometry. ijaemr.comnih.gov

For this compound, a theoretical frequency calculation would produce a set of vibrational modes corresponding to specific atomic motions, such as C-H stretching, aromatic ring breathing, and C-Cl stretching. These calculated frequencies are often systematically higher than experimental values due to the approximations inherent in the theoretical models and the fact that calculations typically model an isolated molecule in the gas phase. ijaemr.com To improve agreement, a common practice is to apply a scaling factor to the computed frequencies.

By comparing the scaled theoretical spectrum with the experimental FT-IR and Raman spectra, each observed absorption band can be assigned to a specific vibrational mode. nih.gov This correlation provides a robust verification of the molecule's structure and can help elucidate conformational details and intermolecular interactions. rsc.orgnih.gov

Table 6: Hypothetical Correlation of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Unscaled) | Expected Experimental Range (cm⁻¹) | Description of Motion |

| Aromatic C-H Stretch | 3100 - 3200 | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the phenyl and naphthalene rings. |

| Aromatic C=C Stretch | 1620 - 1700 | 1580 - 1650 | In-plane stretching of the carbon-carbon bonds within the aromatic rings. |

| Ring Breathing | 1000 - 1100 | 990 - 1050 | Symmetric expansion and contraction of the aromatic rings. |

| C-Cl Stretch | 700 - 800 | 680 - 780 | Stretching of the carbon-chlorine bond. |

| Out-of-Plane C-H Bend | 850 - 950 | 800 - 900 | Bending of the C-H bonds perpendicular to the plane of the aromatic rings. |

Applications in Advanced Organic Materials Science

Diarylnaphthalenes as Core Structures for Functional Organic Materials

Diarylnaphthalenes, as a class of compounds, are recognized for their potential in creating high-performance organic materials. The naphthalene (B1677914) unit provides a robust and extended π-conjugated system, which is fundamental for charge transport and photophysical properties. The aryl substituents at the 1 and 2 positions offer a means to fine-tune the molecular packing, solubility, and electronic energy levels of the material.

In the case of 1-(4-Chlorophenyl)-2-phenylnaphthalene, the presence of two different aryl groups allows for a degree of asymmetry that can be advantageous in preventing crystallization and promoting the formation of stable amorphous films, a desirable characteristic for many organic electronic devices. The chlorine atom on the phenyl ring acts as an electron-withdrawing group, which can influence the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is crucial for designing materials with specific charge injection and transport properties.

Research into related 1,8-diarylnaphthalenes has demonstrated their significant potential as photoluminescent and chiral sensors, as well as in the development of materials for high-performance blue and green Organic Light-Emitting Diodes (OLEDs). researchgate.net These compounds have also served as models for investigating fundamental intramolecular interactions, such as π-π stacking. researchgate.net The principles derived from these studies on diarylnaphthalenes provide a strong foundation for exploring the applications of this compound.

Potential in Organic Electronics and Optoelectronic Devices

Commercial suppliers of the isomeric compound 1-(4-chlorophenyl)-8-phenyl-naphthalene highlight its role as a precursor for OLED materials, particularly for blue and white light-emitting devices. arborpharmchem.com This is attributed to its excellent optical properties and the ability to undergo further chemical modifications to achieve specific emission wavelengths. arborpharmchem.com Given the structural similarities, this compound is expected to exhibit comparable, if not enhanced, properties.

Recent studies have shown that twisted linker groups connecting donor and acceptor units in Thermally Activated Delayed Fluorescence (TADF) molecules can significantly improve the performance of OLEDs. chemistryviews.org In this context, 1-phenylnaphthalene (B165152) has been successfully employed as a twisted linker, leading to a more balanced transport of holes and electrons. chemistryviews.org This is achieved by promoting better π-stacking between the acceptor units of adjacent molecules, which creates an additional pathway for electron transport. chemistryviews.org The inherent twist in the 1,2-disubstituted naphthalene core of this compound could similarly be exploited in the design of advanced TADF emitters.

The development of naphthalene-based copolymers has also been a fruitful area of research for producing blue-emitting materials for OLEDs. mdpi.com These polymers often incorporate non-planar structural geometries to reduce molecular aggregation and prevent fluorescence quenching. mdpi.com this compound, with its non-coplanar phenyl and chlorophenyl groups, could serve as a valuable monomer in the synthesis of such high-performance polymers.

| Potential Application | Relevant Structural Feature | Expected Benefit |

| Organic Light-Emitting Diodes (OLEDs) | Phenylnaphthalene conjugated system | Enhanced charge transfer and luminescence efficiency arborpharmchem.com |

| Thermally Activated Delayed Fluorescence (TADF) Emitters | Twisted diarylnaphthalene core | Balanced hole and electron transport chemistryviews.org |

| Blue-Emitting Polymers | Non-planar geometry | Reduced fluorescence quenching mdpi.com |

Exploration as Additives in Polymer Formulations

Beyond its direct use in active layers of electronic devices, this compound holds potential as a functional additive in polymer formulations. The incorporation of small organic molecules into a polymer matrix can significantly modify the bulk properties of the material, such as its mechanical strength, thermal stability, and optical characteristics.

The rigid and bulky nature of the this compound molecule can be expected to increase the glass transition temperature (Tg) of a host polymer, thereby enhancing its thermal stability. Furthermore, its aromatic structure can improve the char yield of the polymer upon combustion, suggesting potential applications as a flame retardant. A related compound, 7-(4-Chlorophenyl)-1-phenylnaphthalene, has been noted for its potential use as a polymer additive, underscoring the interest in this class of molecules for materials science applications.

Integration into Optical Materials Development

This characteristic could make it a valuable component in the formulation of optical adhesives, coatings, and encapsulants for light-emitting diodes and other optical devices, where matching the refractive index of different layers is crucial for minimizing light loss and maximizing device efficiency.

Design of Frameworks for Molecular Devices and Complex Organic Architectures

The well-defined structure of this compound makes it an excellent building block for the construction of more complex organic architectures and molecular devices. The phenyl and chlorophenyl groups can be further functionalized, allowing for the covalent assembly of larger, well-defined supramolecular structures.

The study of 1,8-diarylnaphthalenes has provided valuable insights into the nature of π-π interactions and their role in directing the self-assembly of molecules. researchgate.net These non-covalent interactions are fundamental to the bottom-up fabrication of molecular electronic components. The specific geometry and electronic properties of this compound can be harnessed to control the spatial arrangement of molecules in the solid state, leading to materials with anisotropic charge transport or other desirable properties.

Moreover, the synthesis of complex heterocyclic compounds has utilized building blocks containing the 1-(4-chlorophenyl) moiety. mdpi.com This demonstrates the utility of this chemical entity in constructing larger, functional molecular systems. By serving as a rigid scaffold, this compound can be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), leading to materials with high porosity and tailored electronic properties for applications in gas storage, catalysis, and sensing.

Future Research Directions and Outlook in Diarylnaphthalene Chemistry

Development of Highly Efficient and Sustainable Synthetic Strategies for Regio- and Stereocontrol

The synthesis of diarylnaphthalenes, particularly unsymmetrical ones like 1-(4-chlorophenyl)-2-phenylnaphthalene, presents significant challenges in achieving high regio- and stereoselectivity. Future research will undoubtedly focus on the development of more efficient and sustainable synthetic methodologies.

One of the most powerful and versatile methods for the synthesis of diarylnaphthalenes is the Suzuki-Miyaura cross-coupling reaction . libretexts.orgyonedalabs.com This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com For the synthesis of this compound, a potential strategy would involve the coupling of a naphthalene (B1677914) precursor bearing two different leaving groups at the 1 and 2 positions with the appropriate arylboronic acids in a sequential manner. The key to success in this approach lies in the differential reactivity of the leaving groups to allow for selective, stepwise introduction of the phenyl and 4-chlorophenyl moieties. Future advancements will likely focus on the development of novel palladium catalysts and ligands that can achieve this selectivity under milder, more sustainable conditions, perhaps even in aqueous media. youtube.com

Another promising avenue is the use of annulation reactions . For instance, a tBuOK-mediated (4+2) benzannulation of o-bis-sulfonylmethyl arenes with diarylacetylenes has been reported for the synthesis of 2,3-diarylnaphthalenes. researchgate.netresearchgate.net While this produces a different isomer, the underlying principle of constructing the naphthalene core from acyclic precursors is highly attractive. Future work could adapt this strategy for the synthesis of 1,2-diarylnaphthalenes by designing new precursors that favor the desired regiochemistry. The use of inexpensive reagents and the one-pot nature of such reactions are significant advantages in terms of sustainability. researchgate.netresearchgate.net

Furthermore, the development of C-H activation/annulation strategies is a burgeoning area in organic synthesis. rsc.org These methods avoid the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and waste generation. A future synthetic approach to this compound could involve the direct arylation of a naphthalene precursor, though controlling the regioselectivity of such a reaction remains a formidable challenge that will require the design of sophisticated directing groups and catalysts.

The table below summarizes potential synthetic strategies for this compound, highlighting the areas for future development.

| Synthetic Strategy | Key Features & Advantages | Future Research Directions |

| Suzuki-Miyaura Coupling | High functional group tolerance, commercially available starting materials. | Development of catalysts for selective sequential coupling, use of greener solvents. |

| Annulation Reactions | Convergent synthesis, potential for one-pot procedures, use of simple precursors. | Design of new precursors for 1,2-regioselectivity, exploration of catalyst-free methods. |

| C-H Activation/Annulation | Atom economy, reduced synthetic steps, avoidance of pre-functionalization. | Design of effective directing groups for regiocontrol, discovery of more efficient catalysts. |

Advanced Computational Methodologies for Accurate Prediction of Molecular Behavior

Computational chemistry is an indispensable tool for understanding and predicting the properties of novel organic materials. For a molecule like this compound, advanced computational methodologies can provide invaluable insights into its electronic structure, conformational preferences, and potential for specific applications.

Density Functional Theory (DFT) is a workhorse in this area, allowing for the calculation of a wide range of molecular properties. nih.gov For this compound, DFT calculations can be used to determine the geometry of the ground state, including the dihedral angles between the naphthalene core and the two aryl substituents. These calculations can also predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic and optical properties of the molecule. nih.gov The HOMO-LUMO gap, for instance, is a key parameter that influences the color of a compound and its potential as an organic semiconductor.

Future research will likely involve the use of more sophisticated computational methods to go beyond static ground-state calculations. Time-Dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum of this compound, providing a direct comparison with experimental data and helping to assign the observed electronic transitions. Furthermore, computational studies can explore the excited-state properties of the molecule, which are critical for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The development of accurate predictive models for the solid-state properties of diarylnaphthalenes is another important frontier. This involves simulating the packing of molecules in a crystal lattice and calculating the electronic coupling between adjacent molecules. These calculations are essential for predicting the charge transport properties of a material, which determine its performance in an electronic device.

The following table outlines the application of various computational methodologies to the study of this compound.

| Computational Method | Predicted Properties | Significance for Research & Application |

| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies, electrostatic potential. | Understanding molecular structure, predicting electronic properties and reactivity. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited-state energies and properties. | Predicting optical properties, designing molecules for optoelectronic applications. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, intermolecular interactions in condensed phases. | Understanding molecular behavior in solution and solid state. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of the molecule in a complex environment (e.g., a polymer matrix). | Simulating realistic device conditions, predicting performance in blended films. |

Discovery of Novel Reactivity Modes and Mechanistic Paradigms

While the synthesis of diarylnaphthalenes is a primary focus, exploring their reactivity can unveil new functionalization pathways and lead to the discovery of novel compounds with unique properties. The presence of two different aryl groups in this compound, along with the naphthalene core, offers multiple sites for chemical modification.

Future research could investigate the selective functionalization of the phenyl and 4-chlorophenyl rings. For example, electrophilic aromatic substitution reactions could be explored to introduce additional substituents, further tuning the electronic properties of the molecule. The chlorine atom on the 4-chlorophenyl group also serves as a handle for further cross-coupling reactions, allowing for the introduction of a third, different aryl group or other functional moieties.

The naphthalene core itself can undergo a variety of reactions. For instance, oxidation or reduction of the naphthalene ring could lead to new classes of compounds with altered electronic and photophysical properties. The discovery of novel reactivity modes will be closely intertwined with detailed mechanistic studies to understand the underlying reaction pathways. mdpi.com

A deeper understanding of the mechanisms of the synthetic reactions used to prepare diarylnaphthalenes is also a crucial area of future research. For the Suzuki-Miyaura coupling, while the general catalytic cycle is well-established (oxidative addition, transmetalation, and reductive elimination), the specific details of these steps, such as the nature of the active catalyst and the role of the base, are still areas of active investigation. youtube.comyoutube.com Elucidating these details can lead to the development of more efficient and selective catalytic systems.

Structure-Property Relationship Studies for Tailored Material Applications

A central theme in the chemistry of diarylnaphthalenes is the elucidation of structure-property relationships. rsc.orgnih.govbenthamscience.com By systematically modifying the chemical structure and studying the resulting changes in physical and chemical properties, researchers can develop a deep understanding of how to tailor these molecules for specific applications.

Future research in this area will involve the synthesis of a library of analogous compounds where the substituents on the phenyl rings are varied. For example, replacing the chlorine atom with other halogens (F, Br, I) or with electron-donating groups (e.g., methoxy) would allow for a systematic study of how electronic effects influence the HOMO/LUMO energies, absorption and emission spectra, and charge transport properties.

The relative orientation of the two aryl rings, which is dictated by steric hindrance, will also play a critical role in determining the properties of these molecules. In the solid state, the way in which these molecules pack will have a profound impact on their bulk properties. Understanding and controlling this packing is a major challenge and a key area for future research.

The potential applications for this compound and related diarylnaphthalenes are primarily in the field of organic electronics. Their extended π-conjugated systems and tunable electronic properties make them attractive candidates for use as:

Host materials in OLEDs: Their high triplet energies could make them suitable for hosting phosphorescent emitters.

Electron-transporting materials: The electron-withdrawing nature of the 4-chlorophenyl group could impart good electron-transporting properties.

Organic semiconductors in organic field-effect transistors (OFETs): By carefully tuning the molecular structure and solid-state packing, it may be possible to achieve high charge carrier mobilities.

The following table provides a hypothetical structure-property relationship for a series of 1-aryl-2-phenylnaphthalenes, illustrating the type of data that would be generated in future studies.

| R-group on 1-Aryl Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Application |

| -H (Phenyl) | -5.8 | -2.1 | 3.7 | Blue-emitting material |

| -Cl (4-Chlorophenyl) | -5.9 | -2.3 | 3.6 | Electron-transporting material |

| -OCH₃ (4-Methoxyphenyl) | -5.6 | -2.0 | 3.6 | Hole-transporting material |

| -NO₂ (4-Nitrophenyl) | -6.2 | -2.8 | 3.4 | n-type semiconductor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.